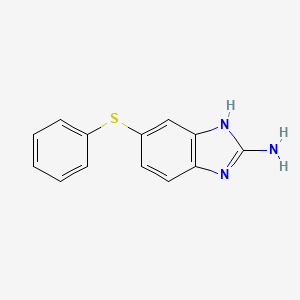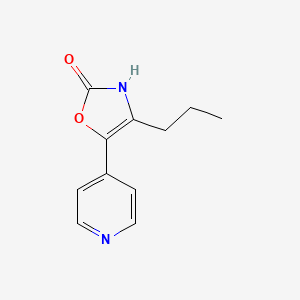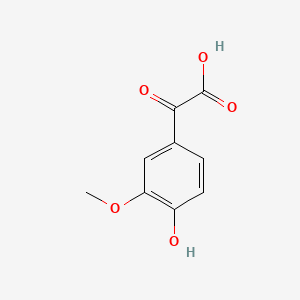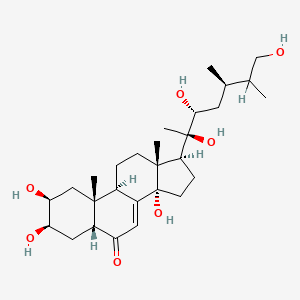
Makisterone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Makisterone B is a phytoecdysteroid, a type of steroid hormone found in plants. It is structurally related to ecdysone, a hormone that regulates molting and metamorphosis in arthropods. This compound has the molecular formula C28H46O7 and is known for its role in plant defense mechanisms against herbivores .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Makisterone B can be synthesized through various chemical transformations, including esterification, oxidation, reduction, alkylation, amination, and fluorination . These reactions are typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves the extraction of phytoecdysteroids from plant sources. Plants like ferns, which are rich in phytoecdysteroids, are commonly used for this purpose . The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
Makisterone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Makisterone B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and developing new synthetic methods.
Biology: Investigated for its role in plant defense mechanisms and its effects on insect physiology.
Industry: Utilized in the development of natural insecticides and growth regulators for agricultural use.
Mecanismo De Acción
Makisterone B exerts its effects by interacting with specific molecular targets and pathways. In insects, it binds to ecdysone receptors, triggering a cascade of events that regulate molting and metamorphosis . In plants, it acts as a defense compound, deterring herbivores and protecting the plant from damage .
Comparación Con Compuestos Similares
Similar Compounds
Makisterone B is structurally similar to other ecdysteroids, including:
- 20-Hydroxyecdysone
- Ecdysone
- Inokosterone
- Makisterone A
- Makisterone C
Uniqueness
What sets this compound apart from these similar compounds is its specific hydroxylation pattern and its unique biological activities. While all ecdysteroids share a common core structure, the specific functional groups and their positions on the molecule can significantly influence their biological effects .
Propiedades
Número CAS |
20512-31-6 |
|---|---|
Fórmula molecular |
C28H46O7 |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,7-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O7/c1-15(16(2)14-29)10-24(33)27(5,34)23-7-9-28(35)18-11-20(30)19-12-21(31)22(32)13-25(19,3)17(18)6-8-26(23,28)4/h11,15-17,19,21-24,29,31-35H,6-10,12-14H2,1-5H3/t15-,16?,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 |
Clave InChI |
ZJISPMMPECVLMY-DBVIDCNDSA-N |
SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)CO |
SMILES isomérico |
C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)CO |
SMILES canónico |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)
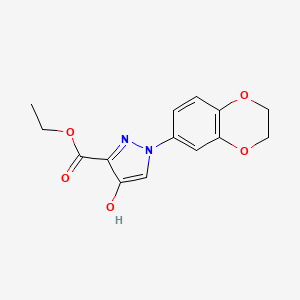
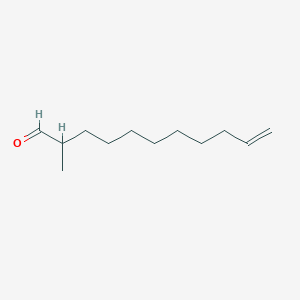
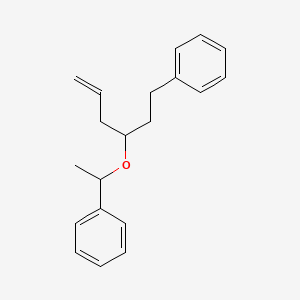
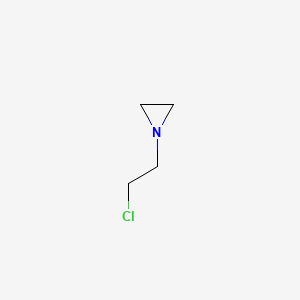
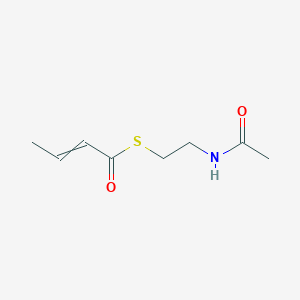
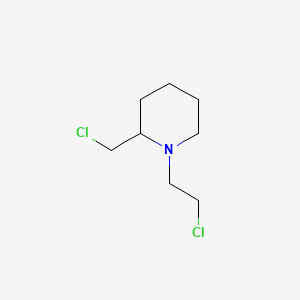
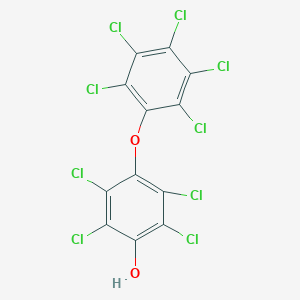
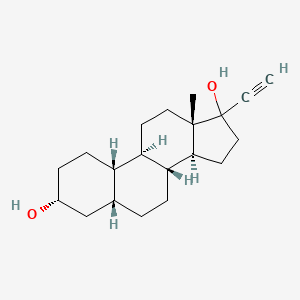
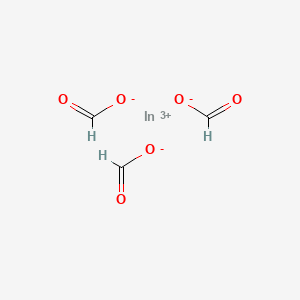
![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)
